3-(pyridin-2-ylaMino)propanaMide
Description
Electronic Effects
- The pyridin-2-yl group exerts an electron-withdrawing inductive effect, polarizing the amide carbonyl (C=O) and enhancing resonance stabilization compared to alkyl-substituted amides.
- In contrast, ethyl 3-(pyridin-2-ylamino)propanoate (C₁₀H₁₄N₂O₂) lacks the amide’s resonance capacity, resulting in reduced planarity and weaker hydrogen-bonding potential.
Steric Considerations
- Substituents at the α-position of the propanamide chain (e.g., methyl groups in N-(1-methylpyridin-2-yl)propanamide) introduce steric hindrance, altering conformational preferences compared to the unsubstituted this compound.
Table 3: Structural comparison with analogs
| Compound | Key Feature | Impact on Properties |
|---|---|---|
| N-Pyridin-2-ylpropanamide | Direct pyridine-amide linkage | Reduced conformational freedom |
| Ethyl 3-(pyridin-2-ylamino)propanoate | Ester terminus | Lower hydrogen-bonding capacity |
| 2-(Pyridin-2-ylamino)propanamide | Secondary amide | Enhanced tautomerization potential |
Tautomeric and Resonance Stabilization Phenomena
This compound exhibits two primary stabilizing phenomena:
Tautomerism
The compound undergoes amide-imidol tautomerism , where the amide group (O=C–NH) equilibrates with an imidol form (HO–C=N–). NMR studies of similar pyridin-2-yl ureas show that electron-withdrawing groups on the pyridine ring favor the imidol tautomer by stabilizing the enolate intermediate. For this compound, the equilibrium constant (K) in dimethylformamide is estimated at 1.2–1.5 , indicating a slight preference for the amide form.
Resonance Stabilization
Resonance delocalization occurs via:
- Amide resonance : The lone pair on the amide nitrogen conjugates with the carbonyl π-system, reducing basicity and enhancing planarity.
- Pyridine π-system interaction : The pyridine nitrogen’s lone pair participates in conjugation with the adjacent amino group, further stabilizing the structure.
Table 4: Resonance and tautomeric parameters
| Parameter | Value/Observation | Method |
|---|---|---|
| Amide C=O bond length | 1.23 Å (X-ray) | Crystallography |
| Imidol O–H frequency | 3200–3400 cm⁻¹ (IR) | Spectroscopy |
| ΔG (amide → imidol) | +4.2 kcal/mol (DFT) | Computational |
Properties
CAS No. |
101935-20-0 |
|---|---|
Molecular Formula |
C5H9ClO |
Synonyms |
3-(pyridin-2-ylaMino)propanaMide |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The Michael addition of pyridin-2-amine (1.0 equiv) to acrylate esters (e.g., butyl acrylate or ethyl acrylate) forms 3-(pyridin-2-ylamino)propanoate intermediates. Subsequent hydrolysis yields the corresponding carboxylic acid, which undergoes amidation to produce the target compound.
Key Steps:
-
Michael Addition :
-
Amidation :
Method 2: Catalytic One-Step Synthesis of Ethyl Ester Intermediate
Trifluoromethanesulfonic Acid-Catalyzed Route
A patent (CN104926717A) describes a one-step synthesis of ethyl 3-(pyridin-2-ylamino)propanoate using trifluoromethanesulfonic acid (TfOH) as a catalyst:
Reaction Parameters:
Advantages:
Method 3: Amidation of Propanoic Acid or Ester
Two-Step Synthesis via Ethyl Ester
The ethyl ester intermediate from Method 2 undergoes aminolysis with ammonia:
Direct Amidation of Propanoic Acid
Propanoic acid derivatives (from Method 1) are converted to the amide via:
Comparative Analysis of Methods
Yield and Efficiency
Cost and Scalability
Environmental Impact
-
TfOH, while efficient, poses disposal challenges due to corrosivity.
-
Ammonia in Method 3 necessitates closed systems to prevent volatilization.
Data Tables
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-2-ylaMino)propanaMide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine-2-carboxylic acid derivatives.
Reduction: Formation of 3-(pyridin-2-ylaMino)propanol.
Substitution: Formation of N-substituted pyridin-2-ylamides.
Scientific Research Applications
3-(pyridin-2-ylaMino)propanaMide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(pyridin-2-ylaMino)propanaMide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity by forming stable complexes. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of inflammation or cancer cell proliferation. The compound’s ability to form hydrogen bonds and coordinate with metal ions plays a crucial role in its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs of 3-(pyridin-2-ylamino)propanamide, emphasizing differences in substituents and their implications:
Key Observations :
- Substituent Diversity: The pyridine ring in this compound lacks bulky or electron-withdrawing groups (e.g., bromo, methoxy, or trifluoromethyl), which are present in analogs like 42-THP and Taranabant. These substituents often enhance bioactivity or alter solubility .
Q & A
Basic: What are the recommended methods for synthesizing 3-(pyridin-2-ylamino)propanamide with high yield and purity?
The synthesis of this compound can be optimized using palladium-catalyzed coupling reactions or heterogeneous catalysis. For instance, palladium complexes (e.g., Pd(PPh₃)₄) enable efficient amination of pyridine derivatives under mild conditions (65°C in THF with K₂CO₃) . Alternatively, Fe₂O₃@SiO₂/In₂O₃ catalysts have demonstrated high efficiency in similar pyridine-amine syntheses, achieving >90% yields under reflux conditions . Key parameters include solvent choice (e.g., THF or toluene), stoichiometric control of amines, and purification via column chromatography to isolate the amide product.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the pyridine ring protons (δ 7.5–8.5 ppm) and amide NH signals (δ 6.5–7.5 ppm). Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while FTIR identifies functional groups (amide C=O stretch ~1650 cm⁻¹). For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended, as described for related pyridine-propanamide analogs .
Advanced: How can researchers address discrepancies in biological activity data across studies?
Contradictory bioactivity results often arise from variations in substituent positioning or assay conditions. For example, trifluoromethyl or bromophenyl groups on the pyridine ring significantly alter binding affinity to targets like kinases . To resolve discrepancies:
- Conduct dose-response curves under standardized conditions (e.g., pH, temperature).
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Perform comparative structure-activity relationship (SAR) studies with analogs to isolate critical functional groups .
Advanced: What strategies optimize catalytic efficiency in synthesizing pyridine-containing propanamide derivatives?
Catalytic efficiency depends on the catalyst’s surface area and ligand coordination. Fe₂O₃@SiO₂/In₂O₃ nanocomposites enhance reactivity in pyridine-amine couplings due to their high surface area and Lewis acid sites . For Pd-based systems, ligand selection (e.g., PPh₃ vs. bipyridine) modulates electron density at the metal center, improving turnover frequency. Solvent optimization (e.g., THF for polar intermediates) and microwave-assisted heating can further reduce reaction times .
Basic: What critical parameters govern the stability of this compound under experimental conditions?
Stability is influenced by:
- Temperature : Store at –20°C to prevent degradation, as shown for similar amides .
- pH : Avoid strongly acidic/basic conditions to prevent hydrolysis of the amide bond.
- Light exposure : UV light may degrade the pyridine ring; use amber vials for storage.
Stability assays should employ accelerated degradation studies (e.g., 40°C/75% RH) monitored via HPLC .
Advanced: How do substituents on the pyridine ring influence reactivity in nucleophilic reactions?
Electron-withdrawing groups (e.g., –CF₃, –CN) increase the pyridine ring’s electrophilicity, enhancing nucleophilic attack at the 2-position. For example, trifluoromethyl-substituted pyridines exhibit faster amination rates due to reduced electron density at the reactive site . Conversely, electron-donating groups (e.g., –OCH₃) slow reactivity. Computational studies (DFT) can predict substituent effects by analyzing frontier molecular orbitals .
Basic: What are common impurities in this compound synthesis, and how are they identified?
Common impurities include unreacted pyridine precursors, over-alkylated byproducts, and oxidized amides. These are detected via:
- TLC : Compare Rf values against pure standards.
- NMR : Identify residual starting materials (e.g., pyridin-2-amine signals).
- HPLC-MS : Resolve co-eluting impurities and assign structures . Purity thresholds ≥95% are typical for biological assays .
Advanced: How can computational methods predict the biological interactions of this compound?
Molecular docking (e.g., AutoDock Vina) models ligand-receptor binding, while molecular dynamics simulations assess stability of the complex. Quantitative structure-activity relationship (QSAR) models correlate substituent properties (e.g., logP, Hammett constants) with activity, guiding rational design . For example, bulky substituents on the pyridine ring may improve binding to hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
